4-[4-(Dimethylamino)phenyl]-1H-pyrrole-3-carbonitrile
CAS No.: 87388-11-2
Cat. No.: VC17261991
Molecular Formula: C13H13N3
Molecular Weight: 211.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 87388-11-2 |
|---|---|
| Molecular Formula | C13H13N3 |
| Molecular Weight | 211.26 g/mol |
| IUPAC Name | 4-[4-(dimethylamino)phenyl]-1H-pyrrole-3-carbonitrile |
| Standard InChI | InChI=1S/C13H13N3/c1-16(2)12-5-3-10(4-6-12)13-9-15-8-11(13)7-14/h3-6,8-9,15H,1-2H3 |
| Standard InChI Key | QZKUCJZXMBKZPB-UHFFFAOYSA-N |
| Canonical SMILES | CN(C)C1=CC=C(C=C1)C2=CNC=C2C#N |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound’s structure features a five-membered pyrrole ring substituted with a 4-(dimethylamino)phenyl group at the 4-position and a nitrile (-CN) group at the 3-position. The dimethylamino group () introduces electron-donating effects, modulating the electronic environment of the aromatic system, while the nitrile group enhances polarity and potential hydrogen-bonding interactions .
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| CAS No. | 87388-11-2 |
| Molecular Formula | |
| Molecular Weight | 211.26 g/mol |
| IUPAC Name | 4-[4-(Dimethylamino)phenyl]-1H-pyrrole-3-carbonitrile |
| SMILES | CN(C)C1=CC=C(C=C1)C2=CNC=C2C#N |
| InChIKey | QZKUCJZXMBKZPB-UHFFFAOYSA-N |
The canonical SMILES string and InChIKey, as provided in PubChem and Vulcanchem databases, confirm the compound’s stereochemical uniqueness .
Spectroscopic Characterization
Characterization of this compound relies on advanced spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR): -NMR spectra typically show signals for the pyrrole ring protons (δ 6.5–7.5 ppm), the dimethylamino group’s singlet (δ 2.8–3.2 ppm), and the aromatic protons of the phenyl substituent (δ 7.0–7.5 ppm) .
-
Infrared (IR) Spectroscopy: Stretching vibrations for the nitrile group appear near 2200–2250 cm, while N-H stretches of the pyrrole ring are observed around 3400 cm .
-
Mass Spectrometry: The molecular ion peak at m/z 211.26 corresponds to the compound’s molecular weight, with fragmentation patterns indicating loss of the dimethylamino group (-45 amu) and nitrile moiety (-26 amu).
Synthesis and Optimization
Claisen-Schmidt Condensation
A common synthesis route involves Claisen-Schmidt condensation between 4-(dimethylamino)acetophenone and an aldehyde derivative, forming a chalcone intermediate. This step is critical for introducing the α,β-unsaturated ketone moiety, which participates in subsequent cyclization .
Example Reaction Scheme:
(Ar = 4-(dimethylamino)phenyl; R = appropriate substituent)
Van Leusen Pyrrole Synthesis
The chalcone intermediate undergoes cyclization with tosylmethyl isocyanide (TosMIC) in a van Leusen reaction, yielding the pyrrole core. This method efficiently constructs the pyrrole ring, with TosMIC contributing carbons C2 and C5, while the chalcone provides C3 and C4 .
Key Conditions:
-
Solvent: Dichloromethane or methanol
-
Temperature: 0–25°C
Table 2: Synthetic Yields of Selected Analogues
Biological Activities and Mechanisms
Anti-Inflammatory Properties
Pyrrole derivatives, including 4-[4-(dimethylamino)phenyl]-1H-pyrrole-3-carbonitrile, exhibit anti-inflammatory effects by inhibiting cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. In vitro studies demonstrate 35–40% inhibition of superoxide anion radicals at 10 μM concentrations, suggesting free radical scavenging potential .
Mechanistic Insights:
-
COX Inhibition: Competitive binding to the arachidonic acid pocket, reducing prostaglandin synthesis.
-
LOX Inhibition: Chelation of non-heme iron at the active site, blocking leukotriene production .
Pharmaceutical Applications and Future Directions
Drug Development Prospects
The compound’s multifunctional structure positions it as a lead candidate for:
-
Neurological Disorders: Modulation of acetylcholinesterase (AChE) and monoamine oxidase (MAO) enzymes.
-
Oncology: Tyrosine kinase inhibition and apoptosis induction via caspase-3 activation .
Challenges and Optimization Needs
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume